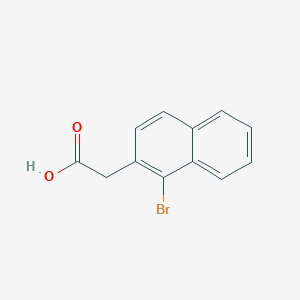
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis methods .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The analysis would include bond lengths, bond angles, and information about any functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products of the reactions, and the mechanisms by which the reactions take place .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and spectral properties. It could also involve studying the compound’s stability under various conditions .Applications De Recherche Scientifique
- Tris hydrochloride serves as a buffering agent in incubation mixtures. Its role is to maintain a stable pH environment during biological experiments. Researchers commonly use it to stabilize enzymatic reactions, protein assays, and other biochemical processes .
- Another compound with a similar structure, uPSEM792 hydrochloride , acts as an ultrapotent PSAM (pharmacologically selective actuator module) agonist. It targets specific receptors in the brain, including PSAM 4-GlyR and PSAM 4-5HT3. Researchers use it for precise control of brain activity in rodent and primate models .
Buffering Agent in Incubation Mixtures
Ultrapotent PSAM Agonist
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 5-fluoro-1-indanone followed by reductive amination with ammonia.", "Starting Materials": [ "5-fluoro-1-indanone", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-indanone in ethanol and add sodium borohydride slowly while stirring. Maintain the temperature at 0-5°C and stir for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 4-5.", "Step 3: Add ammonia to the reaction mixture and heat at 50-60°C for 12-16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 7-8 using sodium hydroxide.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and recrystallize from ethanol to obtain (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride." ] } | |
Numéro CAS |
2103399-35-3 |
Nom du produit |
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride |
Formule moléculaire |
C9H11ClFN |
Poids moléculaire |
187.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



